molecular formula C8H8O2S B14617029 1-(5-Methylthiophen-2-yl)propane-1,2-dione CAS No. 59020-83-6

1-(5-Methylthiophen-2-yl)propane-1,2-dione

Cat. No.: B14617029
CAS No.: 59020-83-6
M. Wt: 168.21 g/mol
InChI Key: ROFWILIJSDLLHF-UHFFFAOYSA-N
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Description

1-(5-Methylthiophen-2-yl)propane-1,2-dione is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the thiophene ring in this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylthiophen-2-yl)propane-1,2-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with a suitable acylating agent, such as acetyl chloride, in the presence of a catalyst like aluminum chloride. The reaction typically takes place under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylthiophen-2-yl)propane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Methylthiophen-2-yl)propane-1,2-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(5-Methylthiophen-2-yl)propane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methylthiophen-2-yl)propane-1,2-dione
  • 1-(2-Methylthiophen-3-yl)propane-1,2-dione
  • 1-(5-Ethylthiophen-2-yl)propane-1,2-dione

Uniqueness

1-(5-Methylthiophen-2-yl)propane-1,2-dione is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Properties

CAS No.

59020-83-6

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

1-(5-methylthiophen-2-yl)propane-1,2-dione

InChI

InChI=1S/C8H8O2S/c1-5-3-4-7(11-5)8(10)6(2)9/h3-4H,1-2H3

InChI Key

ROFWILIJSDLLHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)C(=O)C

Origin of Product

United States

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